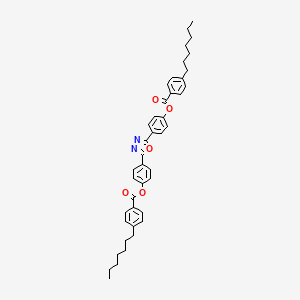

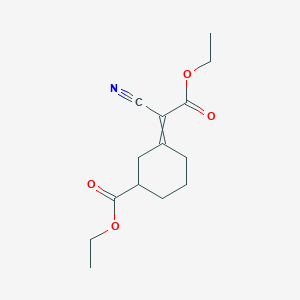

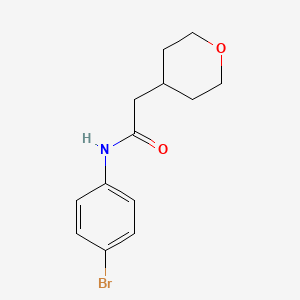

4-Amino(~13~C_6_)benzene-1-sulfonamide

Overview

Description

“4-Amino(~13~C_6_)benzene-1-sulfonamide” is a type of sulfonamide compound . Sulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamide drugs involves various chemical reactions. For instance, 4-Amino-6-chlorobenzene-1,3-disulfonamide is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . The yield is approximately 80% .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . Essential structural features include a benzene ring with two substituents para to each other, an amino group in the fourth position, and the singly substituted 1-sulfonamido group .

Chemical Reactions Analysis

Sulfonamides undergo various chemical reactions. For example, 4-Amino-6-chlorobenzene-1,3-disulfonamide is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . Condensation with formic acid gives 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, an important diuretic .

Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides vary. For instance, the molecular weight of 4-Amino-N-(2-thiazolyl)benzene-13 C 6-sulfonamide is 312.368 .

Scientific Research Applications

Pharmaceutical Research

Sulfanilamide-13C6, as a labeled variant of sulfanilamide, is primarily used in pharmaceutical research. The incorporation of the 13C6 label allows for detailed tracking and analysis in metabolic studies, helping researchers understand the pharmacokinetics and pharmacodynamics of sulfonamide-based drugs .

Environmental Behavior Studies

The compound’s labeled carbon atoms make it ideal for environmental studies, particularly those examining the fate, transformation, and bioaccumulation of sulfonamides in soils and aqueous systems .

Antimicrobial Mechanism Analysis

Sulfanilamide-13C6 can be used to study the mechanism of action of sulfonamides as antimicrobials, which involves the blockage of folic acid synthesis in pathogenic organisms .

Anti-Diabetic Applications

Research into anti-diabetic medications often utilizes sulfonamides due to their therapeutic properties. Sulfanilamide-13C6 can contribute to this field by aiding in the development and testing of new anti-diabetic drugs .

Diuretic Drug Development

Sulfonamides are also known for their diuretic effects. Sulfanilamide-13C6 can be used in research aimed at creating more effective diuretic medications .

Anti-Inflammatory Research

The anti-inflammatory properties of sulfonamides make them useful in the study and development of new anti-inflammatory treatments, with Sulfanilamide-13C6 serving as a traceable compound in such research .

Neurological Disorder Treatments

Sulfanilamide-13C6 may be applied in research targeting neurological disorders such as depression and epilepsy due to the role of sulfonamides in anti-depressant and anti-convulsant therapies .

Herbicidal Agent Development

Beyond medical applications, sulfonamides have been used as herbicidal agents. Sulfanilamide-13C6 could be utilized in agricultural research to develop herbicides with improved efficacy .

Mechanism of Action

Target of Action

Sulfanilamide-13C6, also known as 4-Amino(13C_6_)benzene-1-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

Sulfanilamide-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate normally used by the enzyme for the synthesis of folic acid . By binding to the enzyme’s active site, Sulfanilamide-13C6 prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital coenzyme involved in the synthesis of purines and pyrimidines, which are key components of DNA. By blocking folic acid production, Sulfanilamide-13C6 effectively halts bacterial DNA synthesis, thereby preventing bacterial replication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The primary result of Sulfanilamide-13C6’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents the synthesis of bacterial DNA, effectively halting the proliferation of the bacteria .

Action Environment

The action of Sulfanilamide-13C6 can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the compound’s effectiveness may be affected by the physicochemical characteristics of the environment, such as pH and the presence of other substances

Safety and Hazards

Sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

The future directions of sulfonamides are vast. They continue to play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They are also commonly used in veterinary medicine as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

properties

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746844 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino(~13~C_6_)benzene-1-sulfonamide | |

CAS RN |

1196157-89-7 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)